Indolin-1-yl(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)methanone
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Overview
Description
Indolin-1-yl(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)methanone is a complex organic compound that features a unique structure combining indole, pyridazine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indolin-1-yl(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Pyridazine Ring Formation: The pyridazine ring is often constructed through the condensation of hydrazine with a diketone or a similar precursor.
Piperidine Ring Synthesis: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and dihaloalkanes.
Coupling Reactions: The final step involves coupling the indole, pyridazine, and piperidine moieties using reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and indole moieties, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyridazine ring using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the pyridazine ring can lead to dihydropyridazine derivatives.
Scientific Research Applications
Indolin-1-yl(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in tumor growth.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways, including those related to inflammation and cell proliferation.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics helps in understanding its potential therapeutic uses and side effects.
Mechanism of Action
The mechanism of action of Indolin-1-yl(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)methanone involves its interaction with specific molecular targets, such as kinases and receptors. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin and tryptophan share the indole moiety and exhibit various biological activities.
Pyridazine Derivatives: Compounds such as pyridazine-based inhibitors are known for their roles in medicinal chemistry.
Piperidine Derivatives: Piperidine-containing drugs like risperidone and paroxetine are widely used in clinical settings.
Uniqueness
Indolin-1-yl(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)methanone is unique due to its combination of three distinct pharmacophores, which can interact with multiple biological targets simultaneously. This multi-target approach can enhance its therapeutic efficacy and reduce the likelihood of resistance development.
Biological Activity
Indolin-1-yl(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)methanone (commonly referred to as compound 7) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H26N4O2, with a molecular weight of 414.50 g/mol. The structure includes an indole moiety linked to a piperidine and pyridazine ring, which may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to Indolin-1-yl derivatives exhibit significant anticancer properties. For example, studies have shown that certain indolin-based compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling proteins involved in cell survival and proliferation.
A notable study demonstrated that a related indolin compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via mitochondrial pathways .
Anti-inflammatory Effects
Indolin derivatives have also been reported to possess anti-inflammatory properties. A study highlighted that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting their potential use in treating inflammatory diseases . The anti-inflammatory mechanism may involve the modulation of nuclear factor kappa B (NF-kB) signaling pathways.
The biological activity of this compound appears to be multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
- Modulation of Cell Signaling Pathways : The compound may interact with various receptors and kinases involved in cell signaling, leading to altered gene expression related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death .
Case Studies
Several case studies have been published regarding the biological activities of indolin derivatives:
- Case Study 1 : An indolin derivative demonstrated potent activity against glioblastoma cells, achieving a significant reduction in viability at low concentrations (IC50 = 0.5 µM). The study attributed this effect to the compound's ability to induce necroptosis and autophagy .
- Case Study 2 : Another study focused on the anti-inflammatory properties of a structurally similar compound, which showed a reduction in edema in animal models by inhibiting cytokine release (ED50 = 10 mg/kg) .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-31-21-10-8-18(9-11-21)22-12-13-24(27-26-22)28-15-4-6-20(17-28)25(30)29-16-14-19-5-2-3-7-23(19)29/h2-3,5,7-13,20H,4,6,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSSGPNQBRZUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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